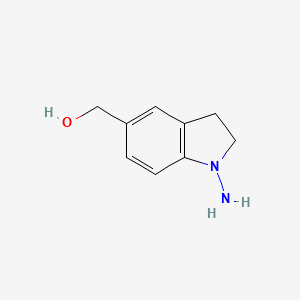

(1-Aminoindolin-5-yl)methanol

Description

Properties

IUPAC Name |

(1-amino-2,3-dihydroindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMAJHBHMITFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 5-Nitroindoline to 5-Aminoindoline

Reductive Amination for N-1 Functionalization

- The amine intermediate undergoes reductive amination with aldehydes to introduce the amino substituent at N-1.

- Typical reagents: sodium triacetoxyborohydride as the reducing agent, aldehyde (e.g., 4-fluorobenzaldehyde).

- Solvent system: dichloromethane/acetic acid (5:1 v/v).

- Reaction conditions: reflux for 1.5 h with aldehyde, followed by addition of reducing agent and further reflux for 3–5 h.

- Work-up involves basification with 1N NaOH, extraction, drying, and purification by column chromatography.

- Yields for this step range from 58% to over 90% depending on the aldehyde used.

Hydroxymethylation at C-5 Position

- Hydroxymethylation can be achieved by selective reduction or by introducing hydroxymethyl groups via formaldehyde derivatives.

- Some protocols involve microwave-assisted reactions with aqueous formaldehyde and acetic acid at elevated temperatures (~170 °C) to install hydroxymethyl groups on aromatic amines.

- Subsequent purification yields the hydroxymethylated indoline derivatives in good yields (up to 83% reported for related compounds).

Protection and Deprotection Strategies

- Protecting groups such as Boc (tert-butoxycarbonyl) are used to protect amino groups during multi-step synthesis.

- Boc protection is typically introduced using di-tert-butyldicarbonate under reflux in solvents like tetrahydrofuran (THF).

- Deprotection is achieved using trifluoroacetic acid (TFA) or acidic conditions to reveal free amines for further functionalization.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 5-nitroindoline | Continuous flow hydrogenation, MeOH/H2O, 30 °C, 10 bar H2 | ~61 | Produces 5-aminoindoline intermediate |

| 2 | Reductive amination | Aldehyde, NaBH(OAc)3, DCM/AcOH (5:1), reflux | 58–92 | N-1 amino functionalization |

| 3 | Hydroxymethylation | Formaldehyde (aqueous), AcOH, microwave, 170 °C | ~83 | Installation of hydroxymethyl at C-5 |

| 4 | Protection (Boc) | Di-tert-butyldicarbonate, THF, reflux | 70–88 | Protects amino groups during synthesis |

| 5 | Deprotection | TFA or acid treatment | 90+ | Reveals free amine for final compound |

Detailed Research Findings and Notes

- The use of continuous flow hydrogenation offers advantages in safety, scalability, and reproducibility compared to batch hydrogenation.

- Reductive amination with sodium triacetoxyborohydride is preferred due to its mildness and selectivity, avoiding over-reduction or side reactions.

- Microwave-assisted hydroxymethylation accelerates the reaction and improves yields compared to conventional heating.

- Protecting group strategies are critical to avoid undesired side reactions, especially when multiple amine functionalities are present.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to isolate pure products.

- The synthetic methods have been validated in multiple studies focusing on indoline derivatives with biological activity, ensuring their robustness and reliability.

Chemical Reactions Analysis

(1-Aminoindolin-5-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to other derivatives, such as indole-5-methanol, using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, acidic conditions

Reduction: NaBH4, LiAlH4, anhydrous solvents

Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

Indole-5-carboxylic acid (from oxidation)

Indole-5-methanol (from reduction)

Substituted indole derivatives (from substitution reactions)

Scientific Research Applications

Based on the search results, a specific and detailed article focusing solely on the applications of the compound "(1-Aminoindolin-5-yl)methanol" is not available. However, the search results do provide information on related compounds and their applications, which can help to infer potential applications of this compound.

(2,3-dihydro-1H-indol-5-ylmethyl)amine, which is structurally similar to this compound, can be considered an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These derivatives may be of interest as compounds with useful pharmacological properties .

Other indoline-based compounds have been investigated for various applications:

- 5-LOX/sEH Dual Inhibitors: Indoline derivatives have been identified and optimized as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, with potential anti-inflammatory efficacy . For example, compound 73 exhibited promising activity as a dual inhibitor and showed anti-inflammatory effects in mice .

- Anticancer Activities: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which contain a pyrimidineamine moiety, have been evaluated for anticancer activities . One compound, 5i , demonstrated high antiproliferative activity against MCF-7 and HepG2 cancer cell lines, inhibited tubulin polymerization, and induced cell cycle arrest and apoptosis in MCF-7 cell line .

- Precursor in Synthesis: (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 can be synthesized through a series of reactions involving acetyl-protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione . This compound can then be used to synthesize various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines .

Mechanism of Action

(1-Aminoindolin-5-yl)methanol: is compared with other similar indole derivatives, such as indole-3-carbinol, tryptophan, and serotonin. While these compounds share the indole core, they differ in their functional groups and positions, leading to distinct biological activities and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Aminoindolin-5-yl)methanol with structurally analogous indoline and indole derivatives described in the provided evidence, focusing on synthesis, substituent effects, and functional properties.

Structural and Functional Analogues

Compound 15: 5-Benzyloxy-1H-indole-2-carboxylic acid

- Structure : Benzyloxy substituent at position 5 and carboxylic acid at position 2 of the indole ring.

- Synthesis: Synthesized via saponification of methyl 5-benzyloxy-1H-indole-2-carboxylate using NaOH in methanol at 60°C .

- Properties : High yield (98%), melting point 193–195°C. The benzyloxy group enhances lipophilicity, while the carboxylic acid may improve crystallinity .

Compound 17: 5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-hydroxy-1H-indol-2-yl)carbonyl]indoline

- Structure : Chloromethyl and benzyloxy substituents on the indoline core, coupled with a hydroxyindole-carbonyl group.

Key Comparative Insights

Research Findings and Implications

- Synthetic Flexibility: Unlike Compound 15, which requires saponification, this compound’s hydroxymethyl group could enable direct functionalization via oxidation or esterification, akin to methanol-mediated reactions in .

- Solubility vs. Bioavailability: The amino and hydroxymethyl groups likely increase aqueous solubility compared to benzyloxy or chloromethyl analogs, aligning with methanol fractions’ polar nature in Table 3 of . However, excessive polarity might reduce blood-brain barrier penetration.

- Anticancer Relevance: Methanol fractions in are associated with bioactive compounds, suggesting this compound could synergize with p53-related pathways if its amino group stabilizes protein interactions .

Biological Activity

(1-Aminoindolin-5-yl)methanol, a compound belonging to the indoline family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, synthesizing findings from various studies.

Chemical Structure

The molecular formula of this compound is . Its structure features an amino group and a hydroxymethyl group attached to the indoline core, which is critical for its biological activity.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic potential. In vitro studies have shown that it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, one study reported an α-glucosidase inhibition percentage of 67%, compared to 19% for the standard drug acarbose . The compound's ability to lower blood glucose levels may be attributed to its interaction with these enzymes.

Anti-inflammatory Effects

In vivo experiments have demonstrated that this compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which play roles in inflammatory pathways. A compound derived from this class showed IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, indicating strong anti-inflammatory properties . These findings suggest potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies on related indoline derivatives have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies . Mechanistically, these compounds may inhibit tubulin polymerization and induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- α-Glucosidase and α-Amylase Inhibition : By binding to the active sites of these enzymes, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial blood sugar levels.

- Inhibition of Inflammatory Pathways : The inhibition of 5-LOX and sEH suggests that this compound can modulate the production of pro-inflammatory mediators.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.